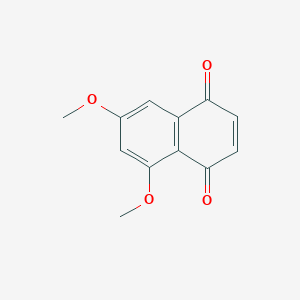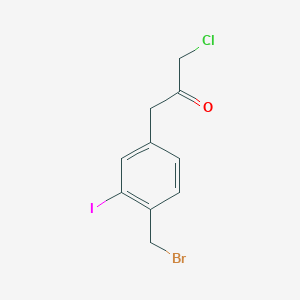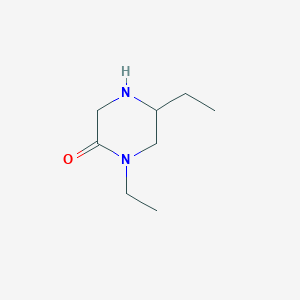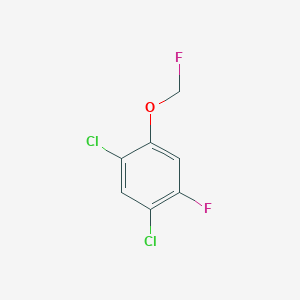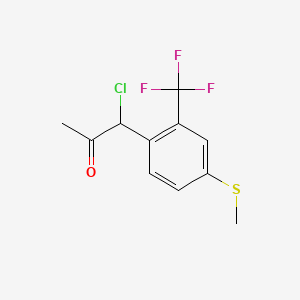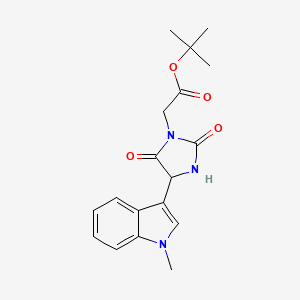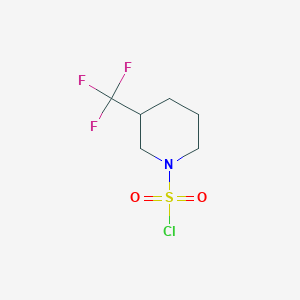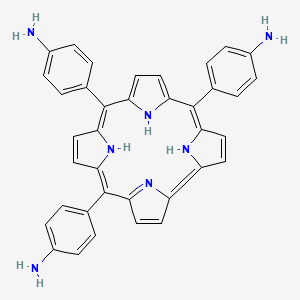
5,10,15-Tris(4-aminophenyl)corrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15-Tris(4-aminophenyl)corrole is a synthetic compound belonging to the corrole family Corroles are macrocyclic compounds similar to porphyrins but with distinct structural and electronic properties
Preparation Methods
The synthesis of 5,10,15-Tris(4-aminophenyl)corrole typically involves the reaction of pyrrole with aldehydes under acidic conditions to form the corrole macrocycle. One common method involves the condensation of pyrrole with 4-aminobenzaldehyde in the presence of an acid catalyst, followed by oxidation to form the desired corrole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5,10,15-Tris(4-aminophenyl)corrole undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,10,15-Tris(4-aminophenyl)corrole has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 5,10,15-Tris(4-aminophenyl)corrole exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can generate singlet oxygen upon light activation, leading to the destruction of tumor cells in photodynamic therapy . The compound’s unique electronic structure allows it to participate in redox reactions, making it effective in catalysis and other chemical processes .
Comparison with Similar Compounds
5,10,15-Tris(4-aminophenyl)corrole is unique compared to other corrole compounds due to the presence of amino groups on the phenyl rings. Similar compounds include:
5,10,15-Tris(4-sulfonatophenyl)corrole: This compound has sulfonate groups instead of amino groups, leading to different solubility and reactivity properties.
5,10,15-Tris(4-methoxyphenyl)corrole:
The amino groups in this compound provide unique opportunities for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C37H29N7 |
|---|---|
Molecular Weight |
571.7 g/mol |
IUPAC Name |
4-[10,15-bis(4-aminophenyl)-23,24-dihydro-22H-corrin-5-yl]aniline |
InChI |
InChI=1S/C37H29N7/c38-24-7-1-21(2-8-24)35-29-15-13-27(41-29)28-14-16-30(42-28)36(22-3-9-25(39)10-4-22)32-18-20-34(44-32)37(33-19-17-31(35)43-33)23-5-11-26(40)12-6-23/h1-20,41,43-44H,38-40H2 |
InChI Key |
NAHFGSBARXCZDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C6C=CC2=N6)N5)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14047193.png)
